6-Bromo-2-thiophen-2-yl-chroman-4-one
Description
6-Bromo-2-thiophen-2-yl-chroman-4-one is a chromanone derivative featuring a saturated benzopyran ring system with a bromine substituent at position 6 and a thiophene moiety at position 2. Chromanones (saturated) differ from chromones (unsaturated, 4H-chromen-4-one) in their electronic and steric properties due to the absence of conjugation across the pyran ring.
Properties
Molecular Formula |
C13H9BrO2S |
|---|---|
Molecular Weight |
309.18 g/mol |
IUPAC Name |
6-bromo-2-thiophen-2-yl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C13H9BrO2S/c14-8-3-4-11-9(6-8)10(15)7-12(16-11)13-2-1-5-17-13/h1-6,12H,7H2 |
InChI Key |
FAUOUSNYIAAPFN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC2=C(C1=O)C=C(C=C2)Br)C3=CC=CS3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-thiophen-2-yl-chroman-4-one typically involves the following steps:
Thiophene Substitution: The thiophene ring is introduced through a substitution reaction, often using thiophene-2-carboxylic acid or its derivatives in the presence of a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and thiophene substitution reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-thiophen-2-yl-chroman-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted chroman-4-one derivatives.
Scientific Research Applications
6-Bromo-2-thiophen-2-yl-chroman-4-one has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Bromo-2-thiophen-2-yl-chroman-4-one involves its interaction with specific molecular targets and pathways. The bromine atom and thiophene ring contribute to its binding affinity and specificity towards certain enzymes or receptors. The compound may inhibit or activate these targets, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Substituent Variations
The following table summarizes key structural features and properties of 6-Bromo-2-thiophen-2-yl-chroman-4-one and its analogs:
*Hypothetical formula based on structural analogy.
Key Observations:
- Halogen Substituents : Bromine at position 6 enhances lipophilicity, which may improve membrane permeability in biological systems. Iodo-substituted analogs (e.g., 6-Bromo-3-iodo-4H-chromen-4-one) show higher molecular weights and steric demands, affecting binding affinity .
- Thiophene Moieties : Thiophene rings contribute to π-π stacking interactions in target binding. The 3-bromo substitution on thiophene (4c) increases steric bulk compared to unsubstituted thiophene in the target compound .
Q & A
Q. What synthetic routes are commonly used to prepare 6-Bromo-2-thiophen-2-yl-chroman-4-one?
A typical method involves condensation reactions under basic conditions. For example, a similar chromanone derivative was synthesized by reacting a hydroxy-substituted acetophenone with an aldehyde in ethanol, catalyzed by 10% KOH at 5–10°C for 24 hours, followed by recrystallization from ethanol or DMF . Bromination steps can be introduced using brominated intermediates, as seen in multi-step syntheses of related quinazolinone derivatives .
Q. How is the crystal structure of this compound determined?
Single-crystal X-ray diffraction (XRD) is the gold standard. The compound is crystallized via slow evaporation (e.g., from DMF), and data are refined using software like SHELX . Parameters such as puckering angles, dihedral angles, and intermolecular interactions (e.g., C–H···O hydrogen bonds) are analyzed to confirm the 3D structure .
Q. What characterization techniques are essential for confirming molecular structure?
Key techniques include:
Q. What biological activities are associated with chromanone derivatives?
Chromanones exhibit anticancer, antiviral, and anti-inflammatory properties . While specific data for this compound are limited, related compounds like 6-bromo-2-pyridin-3-ylbenzo[h]chromen-4-one have been studied for bioactivity, suggesting potential pharmacological applications .
Advanced Research Questions
Q. How can computational methods predict the electronic properties of this compound?
Density-functional theory (DFT) is used to calculate electron density distributions, correlation energies, and local kinetic-energy densities. For example, the Colle-Salvetti formula, adapted into a functional of electron density, provides insights into electronic structure and reactivity . These models help predict spectroscopic behavior (e.g., UV-Vis absorption) and guide synthetic optimization.
Q. How can contradictions in spectroscopic or crystallographic data between studies be resolved?
- Cross-validation : Compare XRD data with computational models (e.g., DFT-optimized geometries) to identify outliers .
- Purity checks : Use HPLC or TLC to rule out impurities affecting spectral results .
- Alternative solvents : Recrystallize the compound in different solvents (e.g., DMF vs. ethanol) to assess polymorphism or solvate formation .
Q. What strategies optimize reaction yields in the synthesis of brominated chromanones?
Q. How do intermolecular interactions influence crystallization and stability?
XRD analysis reveals weak C–H···O hydrogen bonds and C–H···π interactions that stabilize the crystal lattice. For instance, the dihedral angle between aromatic rings (e.g., 65.3° in a related compound) and envelope conformations of the pyran ring affect packing efficiency . Software like SHELXL refines these parameters to predict stability under varying conditions .
Methodological Guidelines
- For structural analysis : Always pair experimental XRD data with computational validation (DFT or molecular dynamics) to resolve ambiguities .
- For synthetic challenges : Use gradient screening (e.g., solvent, temperature) and monitor reactions via in-situ FTIR or NMR to identify bottlenecks .
- For bioactivity studies : Prioritize assays aligned with chromanone derivatives’ known targets (e.g., kinase inhibition or apoptosis pathways) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
